molecular formula C12H15ClN2 B12507883 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride

Cat. No.: B12507883
M. Wt: 222.71 g/mol
InChI Key: RFKFOECQRDXIEL-UHFFFAOYSA-M
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Description

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt derived from imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl group.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Acid-Base Reactions: The compound can act as a base and react with acids to form salts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylimidazolium chloride
  • 2-Chloro-1,3-dimethylimidazolinium chloride
  • 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Uniqueness

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is unique due to the presence of the benzyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

1-benzyl-2,3-dimethylimidazol-3-ium;chloride

InChI

InChI=1S/C12H15N2.ClH/c1-11-13(2)8-9-14(11)10-12-6-4-3-5-7-12;/h3-9H,10H2,1-2H3;1H/q+1;/p-1

InChI Key

RFKFOECQRDXIEL-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=CN1CC2=CC=CC=C2)C.[Cl-]

Origin of Product

United States

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